5-bromo-N-ethyl-2,3,4-trimethylbenzamide
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Overview
Description
5-bromo-N-ethyl-2,3,4-trimethylbenzamide is an organic compound with a molecular formula of C12H16BrNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethyl-2,3,4-trimethylbenzamide typically involves the bromination of N-ethyl-2,3,4-trimethylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-ethyl-2,3,4-trimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.
Reduction: Formation of primary or secondary amines from the reduction of the amide group.
Scientific Research Applications
5-bromo-N-ethyl-2,3,4-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-bromo-N-ethyl-2,3,4-trimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the amide group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-methyl-2,3,4-trimethylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
5-chloro-N-ethyl-2,3,4-trimethylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-ethyl-2,3,4-trimethylbenzamide: Lacks the bromine substitution.
Uniqueness
5-bromo-N-ethyl-2,3,4-trimethylbenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
5-bromo-N-ethyl-2,3,4-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-5-14-12(15)10-6-11(13)9(4)7(2)8(10)3/h6H,5H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAAANWLVITAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1C)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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